molecular formula C18H22O2 B3090947 3-(Adamantan-2-yliden-methoxymethyl)-phenol CAS No. 121445-45-2

3-(Adamantan-2-yliden-methoxymethyl)-phenol

Cat. No.: B3090947
CAS No.: 121445-45-2
M. Wt: 270.4 g/mol
InChI Key: UOQZATKCYBGHSE-UHFFFAOYSA-N
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Description

3-(Adamantan-2-yliden-methoxymethyl)-phenol is a complex organic compound characterized by the presence of an adamantane moiety linked to a phenol group through a methoxymethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantan-2-yliden-methoxymethyl)-phenol typically involves the reaction of adamantanone with a suitable phenolic compound under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of adamantanone to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Adamantan-2-yliden-methoxymethyl)-phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

3-(Adamantan-2-yliden-methoxymethyl)-phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Adamantan-2-yliden-methoxymethyl)-phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The adamantane moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Phenolic compounds: Similar to other phenols, such as resorcinol and catechol, which have various industrial and medicinal applications.

Uniqueness

3-(Adamantan-2-yliden-methoxymethyl)-phenol is unique due to the combination of the adamantane structure with a phenolic group, providing a balance of stability and reactivity.

Properties

IUPAC Name

3-[2-adamantylidene(methoxy)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-20-18(13-3-2-4-16(19)10-13)17-14-6-11-5-12(8-14)9-15(17)7-11/h2-4,10-12,14-15,19H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQZATKCYBGHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C1C2CC3CC(C2)CC1C3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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